molecular formula C9H7F3O2 B2764110 3-Methyl-2-(trifluoromethyl)benzoic acid CAS No. 1214385-15-5

3-Methyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B2764110
CAS No.: 1214385-15-5
M. Wt: 204.148
InChI Key: RWQQQKKQKXBNGZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the third position and a trifluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of 3-methylbenzoic acid. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C .

Another method involves the use of trifluoromethylation agents such as trifluoromethyl sulfonic acid (CF3SO3H) or trifluoromethyl trimethylsilane (CF3TMS) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-3-2-4-6(8(13)14)7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQQQKKQKXBNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-15-5
Record name 3-methyl-2-(trifluoromethyl)benzoic acid
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